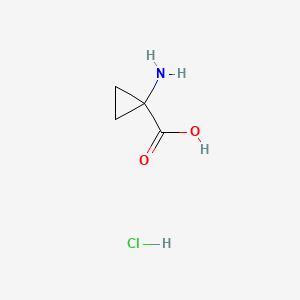

1-Aminocyclopropanecarboxylic acid hydrochloride

Description

Propriétés

IUPAC Name |

1-aminocyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZRHZRMLYNBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474677 | |

| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68781-13-5 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68781-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

La synthèse de l’acide 1-aminocyclopropanecarboxylique chlorhydrate peut être réalisée par plusieurs méthodes :

Alkylation d’équivalents de glycine avec des 1,2-électrophiles : Cette méthode implique l’alkylation d’équivalents de glycine à l’aide de 1,2-électrophiles.

Cyclisation intramoléculaire de dérivés d’acides aminés γ-substitués : Cette approche implique la cyclisation intramoléculaire de dérivés d’acides aminés γ-substitués.

Cyclopropanation d’alcènes : Cette méthode utilise des composés diazoïques, des ylures et des intermédiaires carbènes pour réaliser la cyclopropanation d’alcènes.

Analyse Des Réactions Chimiques

L’acide 1-aminocyclopropanecarboxylique chlorhydrate subit diverses réactions chimiques :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs courants.

Substitution : Des réactions de substitution peuvent se produire avec divers réactifs, conduisant à la formation de différents dérivés.

Applications de recherche scientifique

L’acide 1-aminocyclopropanecarboxylique chlorhydrate a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme un bloc de construction dans la synthèse de divers composés.

Biologie : Il agit comme un agoniste du récepteur NMDA et est utilisé dans des études liées à la neuroprotection.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans la protection des neurones contre la toxicité induite par le glutamate.

Industrie : Il est utilisé dans la production de certains produits chimiques et pharmaceutiques.

Applications De Recherche Scientifique

Agricultural Applications

Growth Regulation in Plants

1-Aminocyclopropanecarboxylic acid hydrochloride is primarily known for its role as a plant growth regulator. It functions by releasing ethylene, a crucial plant hormone that influences various growth processes such as fruit ripening and flower senescence. This property has been utilized in agricultural practices to enhance crop yields and improve fruit quality.

- Case Study: Ethylene Production

In a study assessing different concentrations of ACC applied to grapevines, it was found that higher concentrations significantly increased total anthocyanin accumulation compared to control groups. Specifically, treatments with ACC at 125 g per 100 L resulted in anthocyanin levels that were 6.6 to 8 times higher than controls, demonstrating its effectiveness in enhancing fruit coloration and quality during ripening .

Disease Resistance

ACC hydrochloride also plays a role in enhancing plant resistance to diseases. For example, certain strains of bacteria that produce ACC deaminase can protect plants from pathogens by degrading ACC, thereby reducing ethylene levels that might otherwise promote disease susceptibility.

- Case Study: Streptomyces Violaceoruber

Research highlighted the ability of Streptomyces violaceoruber, an actinobacterium producing ACC deaminase, to protect date palm seedlings from sudden decline syndrome caused by fungal pathogens. This demonstrates the potential for using ACC-degrading microorganisms as biocontrol agents in agriculture .

Biochemical Research

Metabolism Studies

The metabolism of 1-aminocyclopropanecarboxylic acid is of significant interest in biochemical research. Specific enzymes have been identified that facilitate the degradation of this compound in various microorganisms.

- Enzyme Characterization

Detailed studies have isolated bacteria capable of utilizing ACC as a carbon source, leading to the identification of an enzyme known as ACC deaminase. This enzyme has been purified and characterized for its molecular weight and substrate specificity, providing insights into its role in microbial metabolism .

Pharmaceutical Applications

Neuroprotective Properties

Recent studies indicate that ACC hydrochloride may possess neuroprotective properties, potentially useful in preventing damage from ischemia or neurological disorders.

- Mechanism of Action

The compound is thought to minimize damage produced by excitatory amino acids during events like stroke or trauma by acting on various pathways involved in neuronal protection .

Synthetic Applications

Building Block for Chemical Synthesis

ACC hydrochloride serves as a synthetic building block for the production of various agrochemicals, including bactericides and fungicides. Its ability to release ethylene under specific conditions makes it valuable in developing new formulations for pest control.

- Synthesis Process

Research has focused on optimizing synthesis methods for producing high-purity ACC hydrochloride efficiently. A notable method involves the use of cyclopropane-1,1-dicarboxylic acid diesters, which can be converted into ACC hydrochloride through a series of chemical reactions with high yields .

Mécanisme D'action

L’acide 1-aminocyclopropanecarboxylique chlorhydrate exerce ses effets en agissant comme un agoniste du récepteur NMDA. Il se lie au site de la glycine du récepteur, ce qui conduit à l’activation du récepteur et aux effets neuroprotecteurs subséquents. Ce composé aide à protéger les neurones contre la neurotoxicité induite par le glutamate en modulant l’activité du récepteur NMDA .

Comparaison Avec Des Composés Similaires

Key Research Findings

HO-1 Induction : ACPC·HCl increased HO-1 mRNA expression by 3.5-fold in the cerebral cortex of SHRSP, correlating with reduced vascular oxidative stress and improved cerebral blood flow .

Synergistic Effects: Co-administration with nitric oxide (NO) donors amplified vasodilation in vitro, suggesting complementary pathways for blood pressure regulation .

Species-Specific Responses : ACPC·HCl showed stronger antihypertensive effects in rodents compared to primates, likely due to differences in NMDA receptor subunit composition .

Activité Biologique

1-Aminocyclopropanecarboxylic acid hydrochloride (ACC) is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in plants. It is primarily known as a precursor to the plant hormone ethylene, which regulates growth, development, and responses to environmental stresses. This article explores the biological activity of ACC, highlighting its mechanisms, effects on plant physiology, and implications for agricultural practices.

- Chemical Formula : CHNO

- Molecular Weight : 115.11 g/mol

- Classification : Non-proteinogenic alpha-amino acid

ACC is synthesized from methionine through a series of enzymatic reactions. The enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS) catalyzes the conversion of S-adenosylmethionine (SAM) to ACC. Once synthesized, ACC is converted to ethylene by the action of ACC oxidase (ACO). Ethylene acts as a signaling molecule that modulates various physiological processes including fruit ripening, leaf senescence, and stress responses .

1. Ethylene Production

ACC is integral to ethylene biosynthesis. Ethylene regulates numerous developmental processes such as:

- Fruit Ripening : Ethylene triggers ripening in climacteric fruits by promoting changes in texture and color.

- Leaf Abscission : It plays a role in leaf drop and flower bud abscission, which is critical for plant reproduction .

2. Stress Response

ACC enhances plant resilience against abiotic stresses such as drought and salinity. Research has shown that application of ACC can improve drought resistance in maize by modulating ethylene levels, thereby enhancing physiological traits that contribute to stress tolerance .

3. Pathogen Resistance

Studies have demonstrated that ACC-producing bacteria can protect plants from fungal pathogens. For instance, Streptomyces violaceoruber has been shown to produce ACC deaminase, which reduces the severity of diseases caused by pathogens like Fusarium solani in date palms . This suggests that ACC can enhance plant immunity through both direct effects on ethylene production and indirect effects via microbial interactions.

Table 1: Summary of Key Studies on ACC

Applications in Agriculture

The biological activity of ACC has significant implications for agricultural practices:

- Crop Yield Enhancement : By applying ACC or promoting its production through microbial inoculants, farmers can potentially increase crop yields under stress conditions.

- Disease Management : Utilizing ACC-producing microbes can serve as a biocontrol strategy against fungal pathogens, reducing reliance on chemical fungicides.

Q & A

Q. What are the key physicochemical properties of 1-aminocyclopropanecarboxylic acid hydrochloride, and how should it be stored to maintain stability?

Answer:

- Physicochemical Properties : The compound is a white to off-white crystalline powder with a molecular formula C₄H₈ClNO₂ (molecular weight: 137.56 g/mol) . It is water-soluble (up to 50 mg/mL) and stable under recommended storage conditions . No explosive or flammable risks are reported, but it may decompose upon contact with strong oxidants, releasing CO, CO₂, and nitrogen oxides .

- Storage : Store in a tightly sealed container at 2–8°C in a dry environment to prevent hygroscopic degradation. Avoid exposure to light and moisture .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is not typically required, but work in a well-ventilated area to minimize dust inhalation .

- Spill Management : Collect spilled material using non-sparking tools and dispose of it as hazardous waste. Avoid flushing into drains due to potential aquatic toxicity .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How is this compound synthesized, and what purity standards are recommended for research use?

Answer:

- Synthesis : A common method involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial-scale synthesis optimizes reaction conditions (e.g., temperature, solvent) for higher yields .

- Purity : Use ≥98% pure material (HPLC-validated) to minimize impurities interfering with biological assays. Verify purity via NMR or mass spectrometry .

Advanced Research Questions

Q. How does this compound function in ethylene biosynthesis, and what experimental models are used to study its role in plant physiology?

Answer:

Q. What considerations are essential when designing experiments using ACC as an inhibitor of 1-aminocyclopropanecarboxylic acid synthase?

Answer:

- Dose Optimization : Test concentrations between 10–100 µM in vitro, as higher doses may induce non-specific effects .

- Control Experiments : Include AVG-Cl (a potent ACC synthase inhibitor) as a positive control to validate specificity .

- Solvent Compatibility : Prepare stock solutions in water (pH-adjusted to 6.0–7.0) to avoid precipitation in biological buffers .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Contextual Factors : Discrepancies arise from variations in test models (e.g., mammalian vs. bacterial cells) and exposure durations. For example, no acute toxicity is reported in mammalian cells , but prolonged exposure in aquatic models shows mild ecotoxicity .

- Mitigation : Conduct dose-response assays in the target system (e.g., neuronal cultures for NMDA receptor studies) and cross-validate with alternative assays (e.g., MTT for cell viability) .

Q. What methodologies are recommended for assessing the ecological impact of ACC hydrochloride in environmental studies?

Answer:

- Aquatic Toxicity Testing : Follow OECD guidelines using Daphnia magna or algae to measure LC₅₀ values. Reported data indicate low acute toxicity (LC₅₀ > 100 mg/L) .

- Biodegradation Studies : Use soil microcosms to track ACC degradation rates via HPLC-MS, noting its short half-life (≤7 days) under aerobic conditions .

Q. How is ACC hydrochloride utilized in NMDA receptor research, and what are key experimental pitfalls?

Answer:

- Application : It acts as a glycine-site partial agonist at NMDA receptors, modulating neuronal excitability. Use at 10–50 µM in cortical neuron cultures to study neuroprotection against glutamate toxicity .

- Pitfalls :

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.